N-{4-[(3-pyridinylamino)sulfonyl]phenyl}propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[(3-pyridinylamino)sulfonyl]phenyl}propanamide, commonly known as PSB-0739, is a small molecule inhibitor that has gained significant attention in the field of drug discovery. It is a potent and selective inhibitor of the human protease, which is responsible for the activation of the SARS-CoV-2 virus.
Mecanismo De Acción
PSB-0739 inhibits the activity of the human protease by binding to its active site. This prevents the protease from cleaving the viral polyprotein, which is necessary for the replication of the SARS-CoV-2 virus. As a result, the virus is unable to replicate and infect new cells.
Biochemical and Physiological Effects
PSB-0739 has been shown to have a high degree of selectivity for the human protease, with little to no activity against other proteases. It has also been shown to have low toxicity in vitro, indicating its potential as a safe and effective therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of PSB-0739 is its high potency and selectivity for the human protease. This makes it an attractive target for drug discovery and development. However, one of the limitations of PSB-0739 is its low solubility, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for the research and development of PSB-0739. One area of focus is the optimization of its pharmacokinetic properties, such as solubility and bioavailability, to improve its efficacy as a therapeutic agent. Another area of interest is the investigation of its potential use in combination with other antiviral agents, such as remdesivir, to enhance its antiviral activity. Finally, further studies are needed to evaluate the safety and efficacy of PSB-0739 in vivo, in animal models and clinical trials, to determine its potential for use in the treatment of COVID-19 and other viral infections.
Conclusion
In conclusion, PSB-0739 is a small molecule inhibitor with potent and selective activity against the human protease. It has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of COVID-19 and other viral infections. Further research is needed to optimize its pharmacokinetic properties, evaluate its safety and efficacy in vivo, and explore its potential use in combination with other antiviral agents.
Métodos De Síntesis
The synthesis of PSB-0739 involves a multi-step process that includes the reaction of 4-bromo-3-nitropyridine with 4-aminobenzenesulfonamide, followed by the reduction of the nitro group using palladium on carbon. The resulting amine is then coupled with 4-bromobutyric acid to produce the final product, PSB-0739.
Aplicaciones Científicas De Investigación
PSB-0739 has been extensively studied for its potential therapeutic applications in the treatment of COVID-19. It has been shown to inhibit the activity of the human protease, which is essential for the replication of the SARS-CoV-2 virus. In addition, PSB-0739 has also been investigated for its potential use in the treatment of other viral infections, such as influenza and HIV.
Propiedades
IUPAC Name |
N-[4-(pyridin-3-ylsulfamoyl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c1-2-14(18)16-11-5-7-13(8-6-11)21(19,20)17-12-4-3-9-15-10-12/h3-10,17H,2H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCSMJHQWPLWTLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(3-pyridinylamino)sulfonyl]phenyl}propanamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.